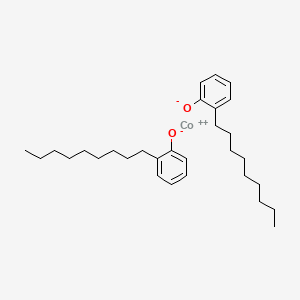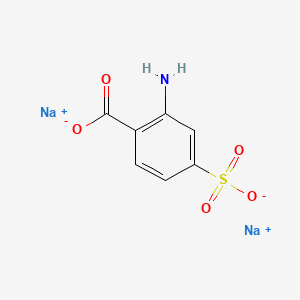
Disodium 4-sulphonatoanthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-sulphonatoanthranilate is a chemical compound with the molecular formula C7H5NNa2O5S and a molar mass of 261.16284 g/mol . . This compound is characterized by its sulfonate group attached to the anthranilic acid structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of disodium 4-sulphonatoanthranilate typically involves the diazotization of anthranilic acid followed by a reaction with sodium disulfide . The process begins with dissolving sodium sulfide and sulfur in water, followed by the addition of sodium hydroxide. Anthranilic acid is then diazotized using sodium nitrite in the presence of hydrochloric acid. The diazonium salt formed is reacted with the alkaline sulfide solution to produce the desired compound . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Disodium 4-sulphonatoanthranilate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions due to the presence of the sulfonate group. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Disodium 4-sulphonatoanthranilate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it can be used in studies involving sulfonate-containing compounds and their interactions with biological systems. Industrially, it may be used in the production of dyes and pigments due to its sulfonate group, which enhances solubility and stability in aqueous solutions .
Wirkmechanismus
The mechanism of action of disodium 4-sulphonatoanthranilate involves its interaction with various molecular targets and pathways. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activities and other biochemical processes, making the compound useful in studying enzyme inhibition and other biological phenomena .
Vergleich Mit ähnlichen Verbindungen
Disodium 4-sulphonatoanthranilate can be compared with other sulfonate-containing compounds such as disodium 5′-guanylate and disodium 5′-inosinate . These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its anthranilic acid backbone, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds .
Eigenschaften
CAS-Nummer |
93982-51-5 |
|---|---|
Molekularformel |
C7H5NNa2O5S |
Molekulargewicht |
261.16 g/mol |
IUPAC-Name |
disodium;2-amino-4-sulfonatobenzoate |
InChI |
InChI=1S/C7H7NO5S.2Na/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;;/h1-3H,8H2,(H,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
BVAIUJNIZFIRGB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)


![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
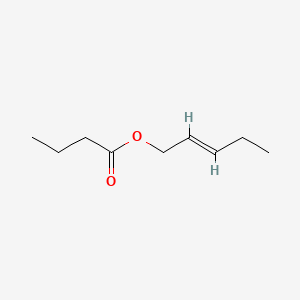
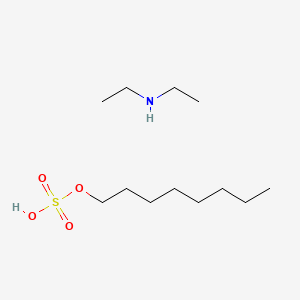

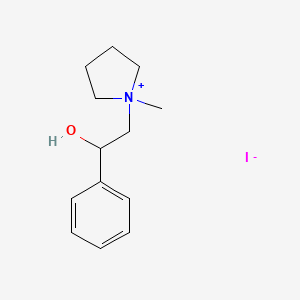
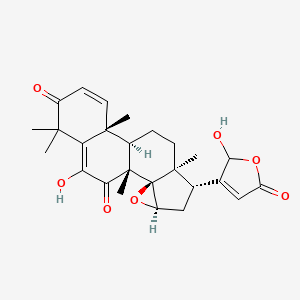

![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
